molecular formula C9H10BrClO2 B1523684 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene CAS No. 897955-78-1

4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

Cat. No. B1523684
CAS RN: 897955-78-1
M. Wt: 265.53 g/mol
InChI Key: OZNVIFVDARUOJN-UHFFFAOYSA-N
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Description

“4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10BrClO2 . It has a molecular weight of 265.53 .


Synthesis Analysis

The synthesis of similar compounds typically involves the use of phosphorous tribromide in an ice bath, followed by gradual warming and stirring at room temperature for several hours . The solution is then heated in a 90 °C oil bath for 1 hour .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10BrClO2/c1-12-4-5-13-9-6-7 (10)2-3-8 (9)11/h2-3,6H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

The boiling point of a similar compound, “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene”, is predicted to be 393.0±32.0℃ . The density is 1.371 .

Scientific Research Applications

Electrochemical Bromination

Electrochemical bromination of aromatic compounds is a key application in synthesizing brominated organic intermediates. Research by Kulangiappar et al. (2014) demonstrates the electrochemical bromination of 4-methoxy toluene, yielding brominated products through a two-phase electrolysis process. This process involves an aqueous NaBr electrolyte and an organic phase containing the aromatic compound, highlighting the versatility of bromination reactions in modifying aromatic compounds for further chemical synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Halogenation Reactions

Halogenation, including bromination and chlorination, is fundamental in creating halogenated benzene derivatives. Bovonsombat and Mcnelis (1993) explored the use of halogenation reactions for producing polyalkylbenzenes, demonstrating the synthesis of mixed halogenated compounds. Such reactions are critical in the preparation of diverse organic molecules with specific functional groups, showcasing the application of 4-bromo-1-chloro-2-(2-methoxyethoxy)benzene and similar compounds in organic synthesis (Bovonsombat & Mcnelis, 1993).

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often requires precisely functionalized intermediates. Kou et al. (2010) reported the synthesis of nonsymmetric pillar[5]arenes using catalytic cyclocondensation, where halogenated intermediates like this compound could potentially play a role in providing specific functional groups required for the synthesis. This research illustrates the importance of halogenated intermediates in constructing complex molecular architectures (Kou et al., 2010).

Industrial Scale-Up of Key Intermediates

In the field of pharmaceuticals, the efficient synthesis of key intermediates is crucial. Zhang et al. (2022) demonstrated an industrial process scale-up for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally similar to this compound. This work underscores the significance of halogenated intermediates in pharmaceutical manufacturing, highlighting their role in producing therapeutic agents (Zhang et al., 2022).

Future Directions

“4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene” could potentially be used as a reagent in the synthesis of other compounds . For example, a similar compound, “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene”, is used as a reagent in the synthesis of Dapagliflozin, a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .

properties

IUPAC Name

4-bromo-1-chloro-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNVIFVDARUOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682108
Record name 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

897955-78-1
Record name 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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